molecular formula C7H13N5S B14486232 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione CAS No. 66962-16-1

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione

Cat. No.: B14486232
CAS No.: 66962-16-1
M. Wt: 199.28 g/mol
InChI Key: KZBXRFTWKKUJOM-UHFFFAOYSA-N
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Description

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of two dimethylamino groups and a thione group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out at elevated temperatures, around 160°C, for approximately 15 hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the presence of both dimethylamino and thione groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

CAS No.

66962-16-1

Molecular Formula

C7H13N5S

Molecular Weight

199.28 g/mol

IUPAC Name

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H13N5S/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13)

InChI Key

KZBXRFTWKKUJOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=S)N=C(N1)N(C)C

Origin of Product

United States

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